Hydrogen-Bond Acceptor Capacity Increase
The target compound carries four hydrogen‑bond acceptor (HBA) sites versus three for the N‑cyclopentyl, N‑cyclohexyl, and N‑isopropyl analogs [1]. The additional acceptor originates from the methoxy oxygen, which is absent in hydrocarbon‑only side chains. Elevated HBA count is empirically correlated with increased aqueous solubility and altered solid‑state packing.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | N‑Cyclopentyl analog: 3; N‑Cyclohexyl analog: 3; N‑Isopropyl analog: 3 |
| Quantified Difference | +1 (33% increase relative to comparator baseline of 3) |
| Conditions | Computed fragment counts derived from canonical SMILES (PubChem/BOC Sciences). |
Why This Matters
Higher HBA count can improve aqueous solubility and influence target‑ligand interactions, making the compound preferable for biochemical assays conducted in physiologically relevant buffers.
- [1] PubChem. N-Isopropyl DL-Z-Phenylalaninamide – CID 118705089. https://pubchem.ncbi.nlm.nih.gov/compound/N-Isopropyl-DL-Z-Phenylalaninamide View Source
